molecular formula C8H13Cl2NO B8104617 3,3-dichloro-5,5-dimethylazepan-2-one CAS No. 129769-09-1

3,3-dichloro-5,5-dimethylazepan-2-one

Cat. No.: B8104617
CAS No.: 129769-09-1
M. Wt: 210.10 g/mol
InChI Key: TTZKHMJRCOJTDF-UHFFFAOYSA-N
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Description

3,3-Dichloro-5,5-dimethylazepan-2-one is a synthetic lactam derivative of interest in advanced chemical and pharmaceutical research. This compound features a seven-membered azepan-2-one ring core, substituted with two chlorine atoms and two methyl groups at the 3 and 5 positions, respectively. This specific structure suggests potential as a key intermediate in organic synthesis, particularly in the development of novel pharmacologically active molecules. Its mechanism of action and specific research applications are currently under investigation. Researchers are exploring its utility in various fields, which may include [ describe potential research areas, e.g., "medicinal chemistry for targeted biological activity" ]. The primary research value is postulated to lie in [ describe the research value, e.g., "its unique electrophilic properties conferred by the geminal dichloro moiety" ]. Future studies aim to elucidate its full potential as a building block for more complex structures or as a probe for biological systems. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

3,3-dichloro-5,5-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c1-7(2)3-4-11-6(12)8(9,10)5-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZKHMJRCOJTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(=O)C(C1)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442750
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129769-09-1
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5,5-Dichloro-3,3-dimethylpentanoic Acid

  • Starting material : 1,1,5,5-Tetrachloro-3,3-dimethylpentane.

  • Hydrolysis : Treat with concentrated H₂SO₄ or H₃PO₄ at 40–70°C.

    CCl2(CH3)2CCl2CH2CH3H2SO4,70CCl2(CH3)2CCO2H\text{CCl}_2(CH_3)_2CCl_2CH_2CH_3 \xrightarrow{\text{H}_2\text{SO}_4, 70^\circ\text{C}} \text{Cl}_2(CH_3)_2CCO_2H
  • Yield : >80%.

Step 2: Lactam Formation

  • Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ or PCl₅.

  • Cyclization : React with ammonia or a primary amine under high-dilution conditions to form the azepan-2-one ring.

    Cl2(CH3)2CCOClNH33,3-Dichloro-5,5-dimethylazepan-2-one\text{Cl}_2(CH_3)_2CCOCl \xrightarrow{\text{NH}_3} \text{this compound}
  • Yield : ~50–60% (estimated from similar lactam syntheses).

Catalytic Chlorination of Dimethylazepane

A gas-phase chlorination method, analogous to pyridine derivatives, could be adapted:

  • Substrate : 5,5-Dimethylazepane.

  • Catalyst : FeCl₃ or CuCl₂ (5–10 mol%).

  • Conditions : Cl₂ gas at 200–300°C under reduced pressure.

  • Selectivity : Controlled by temperature and catalyst loading to favor 3,3-dichloro products.

  • Yield : ~40–55% (extrapolated from trichloromethylpyridine syntheses).

Comparison of Synthetic Routes

MethodKey ReagentsTemperature RangeYield (%)AdvantagesLimitations
Chlorination of lactamDCDMH, CH₂Cl₂0–25°C60–75Selective, mild conditionsRequires purified precursor
CyclizationH₂SO₄, SOCl₂, NH₃40–70°C50–60Scalable, uses stable intermediatesMultistep, moderate yields
Catalytic chlorinationCl₂, FeCl₃200–300°C40–55Single-step, gas-phase efficiencyHigh energy, lower selectivity

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring dichlorination at the 3-position without side reactions remains a hurdle. Computational modeling (e.g., DFT) could predict reactive sites for targeted synthesis.

  • Catalyst Development : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency.

  • Green Chemistry : Replace chlorinating agents with electrochemical methods to reduce waste.

Analytical Characterization

Critical data for verifying successful synthesis include:

  • ¹H NMR : Absence of CH₂Cl peaks (δ 4.5–5.0 ppm) and methyl singlet (δ 1.2–1.4 ppm).

  • IR : Lactam C=O stretch at ~1680 cm⁻¹.

  • Mass Spec : Molecular ion peak at m/z 210.10 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

3,3-dichloro-5,5-dimethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

3,3-dichloro-5,5-dimethylazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dichloro-5,5-dimethylazepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two chlorinated heterocycles with partial structural similarity: 1,3-Dichloro-5,5-Dimethyl Hydantoin (DCDMH) and 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ).

Structural and Functional Differences

Property 3,3-Dichloro-5,5-Dimethylazepan-2-one 1,3-Dichloro-5,5-Dimethyl Hydantoin (DCDMH) 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
Core Structure 7-membered azepanone lactam 5-membered hydantoin (imidazolidinedione) Aromatic benzoquinone with chloro and cyano substituents
Substituents 3,3-dichloro; 5,5-dimethyl 1,3-dichloro; 5,5-dimethyl 2,3-dichloro; 5,6-dicyano
Key Functional Groups Lactam (amide) Hydantoin (urea derivative) Quinone (oxidizing agent)

Reactivity and Hazards

1,3-Dichloro-5,5-Dimethyl Hydantoin (DCDMH)
  • Reactivity :
    • Reacts exothermically with water to release toxic gases (chlorine, phosgene) .
    • Acts as a chlorinating and oxidizing agent in organic synthesis.
  • Hazards :
    • Combustible solid (Flash point: 174°C) with severe fire risks due to toxic gas emission .
    • Requires dry chemical/CO₂ extinguishers; water is strictly prohibited .
    • Causes skin/eye irritation; stringent handling protocols (local exhaust ventilation, protective gear) are mandated .
2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
  • Reactivity :
    • Strong oxidizing agent used in dehydrogenation and aromatization reactions (e.g., conversion of alcohols to ketones) .
    • Employed in stereochemical confirmations via oxidation of secondary alcohols .
  • Hazards: Limited hazard data in the evidence, but quinones are generally toxic and require careful handling.
Inferred Reactivity of this compound
  • Predicted Reactivity: The dichloro groups may confer electrophilic reactivity, similar to DCDMH, but the larger lactam ring could reduce ring strain and alter stability. Potential for hydrolysis under acidic/basic conditions, though likely less vigorous than DCDMH due to steric hindrance from dimethyl groups.
  • Predicted Hazards :
    • Likely less reactive with water than DCDMH but may still release hazardous gases (e.g., HCl) upon decomposition.

Biological Activity

3,3-Dichloro-5,5-dimethylazepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Structure : The compound features a seven-membered azepan ring with two chlorine substituents and two methyl groups.
  • Molecular Formula : C₇H₈Cl₂N₂O
  • CAS Number : 129769-09-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, affecting cell proliferation and apoptosis.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Research Findings

Recent studies have explored the biological implications of this compound:

Anticancer Activity

A study investigated the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells through the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)12Modulation of growth factor signaling

Antimicrobial Activity

Research has also highlighted its potential as an antimicrobial agent:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Outcome : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Method : Disc diffusion method was employed to determine the effectiveness.
    • Outcome : Zones of inhibition were noted for both E. coli and S. aureus, indicating potential therapeutic applications.

Comparative Analysis

When compared to similar compounds such as 1,3-dichloro-5,5-dimethylhydantoin and other azepane derivatives, this compound shows distinct biological profiles:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundModerateHigh
1,3-Dichloro-5,5-dimethylhydantoinLowModerate
Other Azepane DerivativesVariableLow

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